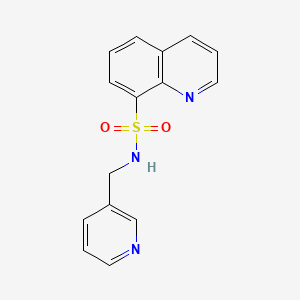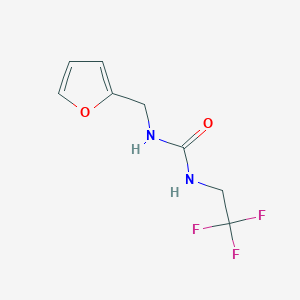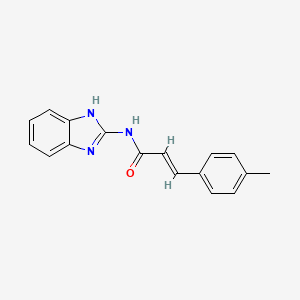
N-(3-pyridinylmethyl)-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-pyridinylmethyl)-8-quinolinesulfonamide, commonly known as PQS, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. PQS is a sulfonamide derivative of quinoline, which is a heterocyclic compound that contains a nitrogen atom in its ring structure.
作用機序
The mechanism of action of PQS is not fully understood. However, it is believed that PQS exerts its biological effects by binding to specific proteins or enzymes in cells. This binding can either activate or inhibit the function of these proteins or enzymes, leading to the observed biological effects of PQS.
Biochemical and Physiological Effects:
PQS has been shown to have a range of biochemical and physiological effects. In terms of its biochemical effects, PQS has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. PQS has also been shown to modulate the activity of certain ion channels, such as the TRPV1 channel. In terms of its physiological effects, PQS has been shown to exhibit anti-inflammatory, antibacterial, and antifungal properties. PQS has also been shown to inhibit the growth of cancer cells.
実験室実験の利点と制限
One of the main advantages of using PQS in lab experiments is its relatively simple and straightforward synthesis method. PQS is also a relatively stable compound, which makes it easy to handle and store. However, one of the limitations of using PQS in lab experiments is its potential toxicity, which can limit its use in certain applications. Additionally, PQS can be difficult to purify, which can lead to impurities in the final product.
将来の方向性
There are several future directions for research on PQS. One possible direction is to study the potential use of PQS in cancer therapy. Another direction is to investigate the mechanism of action of PQS in more detail, which could lead to the development of more effective drugs based on PQS. Additionally, PQS could be further studied for its potential use in catalysis, as it has already been shown to be an effective catalyst for certain chemical reactions. Overall, PQS is a promising compound with a range of potential applications in various fields of research.
合成法
The synthesis of PQS involves the reaction of 8-aminoquinoline with formaldehyde and pyridine. The resulting product is then treated with sulfamic acid to form PQS. The synthesis of PQS is a relatively simple and straightforward process, which makes it a popular choice for researchers who require large quantities of the compound for their experiments.
科学的研究の応用
PQS has been extensively studied for its potential applications in various fields of research. In medicine, PQS has been shown to exhibit anti-inflammatory, antibacterial, and antifungal properties. PQS has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. In biology, PQS has been used as a fluorescent probe to detect the presence of zinc ions in cells. PQS has also been studied for its potential use in catalysis, as it has been shown to be an effective catalyst for various chemical reactions.
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-21(20,18-11-12-4-2-8-16-10-12)14-7-1-5-13-6-3-9-17-15(13)14/h1-10,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNFBSDPEONRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CN=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)quinoline-8-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(dimethylamino)carbonyl]oxy}phenyl benzoate](/img/structure/B5880996.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)


![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)


![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)

![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)
hydrazone](/img/structure/B5881073.png)
![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)
